Product packaging for [(4-Bromophenyl)methyl](triethoxy)silane(Cat. No.:CAS No. 821799-99-9)

[(4-Bromophenyl)methyl](triethoxy)silane

Cat. No.: B14226192
CAS No.: 821799-99-9
M. Wt: 333.29 g/mol
InChI Key: YFGVDBZZXXMCPW-UHFFFAOYSA-N
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Description

Contextualizing Organosilanes and Silane (B1218182) Coupling Agents in Contemporary Research

Organosilanes are a class of organosilicon compounds that feature at least one carbon-silicon bond. Their utility in materials science is largely dictated by their dual chemical nature, possessing both organic and inorganic characteristics within a single molecule. This dual reactivity is most effectively harnessed in the form of silane coupling agents.

The hydrolyzable groups react with hydroxyl groups on the surface of inorganic materials, forming strong, covalent Si-O-inorganic bonds. ethz.ch The organofunctional group, on the other hand, is designed to be compatible with and often react with the organic polymer matrix. shinetsusilicone-global.com This molecular bridge effectively couples the two dissimilar phases, leading to enhanced stress transfer and improved durability of the composite material. nih.gov

The effectiveness of this interfacial modification is dependent on several factors, including the type of silane, the concentration used, and the pH of the treatment solution. researchgate.net The choice of the organofunctional group is particularly critical as it dictates the nature of the interaction with the polymer matrix.

In composite technologies, silane coupling agents are indispensable for reinforcing polymers with inorganic fillers like glass fibers, silica (B1680970), and metal powders. By improving the interfacial adhesion, these agents significantly enhance the mechanical properties of the composite, including its tensile strength, flexural strength, and impact resistance. nih.gov Furthermore, they can improve the dispersion of fillers within the polymer matrix and enhance the resistance of the composite to environmental factors such as moisture.

In the realm of coatings, silane coupling agents act as adhesion promoters, ensuring that the coating adheres strongly to the substrate, be it metal, glass, or ceramic. shinetsusilicone-global.com This improved adhesion is crucial for the protective function and longevity of the coating. Silanes can be incorporated as additives to the coating formulation or used as a primer on the substrate surface. They can also improve the crosslinking of the coating, enhancing its durability and resistance to chemicals and abrasion.

Specific Academic Relevance of (4-Bromophenyl)methylsilane Derivatives

Derivatives of (4-Bromophenyl)methylsilane, including (4-Bromophenyl)methylsilane, are of particular interest to researchers due to their specific structural attributes which open up a wide range of possibilities for chemical modification and material integration.

The key structural features of (4-Bromophenyl)methylsilane are the triethoxysilyl group and the bromophenylmethyl group.

Triethoxysilyl Group: This is the reactive inorganic-facing part of the molecule. The ethoxy groups are readily hydrolyzed in the presence of water to form silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates to form stable siloxane bonds (Si-O-Substrate). They can also self-condense to form a crosslinked polysiloxane network at the interface. ethz.chmdpi.com

Bromophenylmethyl Group: This organic part of the molecule offers multiple avenues for further chemical modification. The bromine atom on the phenyl ring is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.neteurjchem.com This allows for the attachment of a wide range of other organic moieties, effectively tailoring the functionality of the silane for specific applications. The phenyl ring itself provides thermal stability, while the methyl group attached to the silicon atom can influence the steric and electronic properties of the silane.

The presence of both a reactive silyl (B83357) group and a modifiable aromatic ring makes this class of compounds highly versatile for creating functionalized surfaces and materials.

Table 1: Representative Properties of Arylalkoxysilanes

Property Description Significance
Molecular Weight Dependent on the specific derivative Influences volatility and diffusion characteristics.
Boiling Point Typically high due to molecular weight and polarity Important for processing and application conditions.
Refractive Index Characteristic of the material Relevant for optical applications.
Hydrolytic Stability The Si-O-C bonds are susceptible to hydrolysis Crucial for storage and determining reaction conditions.

Organic-inorganic hybrid materials are composites where the organic and inorganic components are integrated at the molecular or nanometer scale. eurjchem.com These materials often exhibit a synergistic combination of the properties of both components, such as the flexibility and processability of a polymer with the rigidity and thermal stability of a ceramic.

(4-Bromophenyl)methylsilane is an ideal precursor for such materials. The triethoxysilyl group can undergo sol-gel processing to form a silica-based inorganic network. Simultaneously, the bromophenyl group can be used as a reactive site to either polymerize or graft organic chains. This allows for the creation of a covalently linked, interpenetrating network of organic and inorganic phases.

For example, the bromine atom can be converted to other functional groups, which can then initiate polymerization reactions. Alternatively, the bromo-functionalized silane can be used to create porous organic frameworks or metal-organic frameworks (MOFs) with a silicon-based core. The ability to precisely control the structure at the molecular level through the chemistry of the silane precursor is a key advantage in the design of these advanced hybrid materials. drexel.edu

Table 2: Potential Applications of (4-Bromophenyl)methylsilane-derived Materials

Application Area Description of Role Potential Benefit
Functional Coatings Forms a robust, crosslinked network on a substrate with tunable surface properties. Enhanced adhesion, corrosion resistance, and tailored surface energy.
Composite Materials Acts as a coupling agent between inorganic fillers and a polymer matrix, with the potential for further functionalization. Improved mechanical properties and environmental stability of the composite.
Porous Materials Serves as a building block for the synthesis of porous polymer networks or hybrid frameworks. High surface area materials for applications in catalysis, separation, and gas storage.
Sensors The aromatic ring can be functionalized with chromophores or other sensing moieties. Development of sensitive and selective chemical sensors.

| Electronics | Can be used to create dielectric layers or functional interfaces in electronic devices. | Tailored electronic properties and improved device performance. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21BrO3Si B14226192 [(4-Bromophenyl)methyl](triethoxy)silane CAS No. 821799-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)methyl-triethoxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrO3Si/c1-4-15-18(16-5-2,17-6-3)11-12-7-9-13(14)10-8-12/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGVDBZZXXMCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC1=CC=C(C=C1)Br)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30838914
Record name [(4-Bromophenyl)methyl](triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30838914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821799-99-9
Record name [(4-Bromophenyl)methyl](triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30838914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 4 Bromophenyl Methylsilane

Hydrolysis and Condensation Reactions of Triethoxy Groups

The hydrolysis of (4-Bromophenyl)methylsilane proceeds in a stepwise manner, where the ethoxy groups (-OCH2CH3) are sequentially replaced by hydroxyl groups (-OH). This reaction releases ethanol (B145695) as a byproduct. The initial hydrolysis step leads to the formation of (4-Bromophenyl)methyl(hydroxy)silane. Subsequent hydrolysis steps yield the corresponding dihydroxy and, ultimately, the trihydroxysilane (B8329748) or silanetriol, [(4-Bromophenyl)methyl]silanetriol.

These silanol-containing species are highly reactive intermediates. The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of catalysts. In acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.

The silanol (B1196071) intermediates formed during hydrolysis are generally unstable and readily undergo condensation reactions. This can occur in two ways: two silanol groups can react to form a siloxane bond (Si-O-Si) and a molecule of water, or a silanol group can react with a remaining ethoxy group to form a siloxane bond and a molecule of ethanol.

These condensation reactions are the fundamental steps in the formation of a cross-linked, three-dimensional polysiloxane network. As the condensation process continues, oligomeric and then polymeric structures are formed. The extent of cross-linking and the final architecture of the network are dependent on the reaction conditions. The formation of this robust siloxane network is critical for the function of this compound as a coupling agent and in the formation of hybrid organic-inorganic materials.

Table 1: Key Reactions in the Hydrolysis and Condensation of (4-Bromophenyl)methylsilane

Reaction StepGeneral EquationProducts
Hydrolysis R-Si(OC₂H₅)₃ + 3H₂O →R-Si(OH)₃ + 3C₂H₅OH
Condensation (Water elimination) 2 R-Si(OH)₃ →(HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
Condensation (Alcohol elimination) R-Si(OH)₃ + R-Si(OC₂H₅)₃ →(HO)₂Si(R)-O-Si(R)(OC₂H₅)₂ + C₂H₅OH

Note: R represents the (4-Bromophenyl)methyl group.

Reactivity of the Bromophenyl Moiety in Organic Transformations

The presence of a bromine atom on the phenyl ring of (4-Bromophenyl)methylsilane opens up a vast array of possibilities for further chemical modification through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbon-bromine bond in the bromophenyl group is a reactive site for several important palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction involves the coupling of the bromophenyl group with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biphenyl (B1667301) derivatives and other complex aromatic systems.

Heck Reaction: In the Heck reaction, the bromophenyl group is coupled with an alkene. This reaction is a versatile method for the synthesis of substituted alkenes and is widely used in the preparation of complex organic molecules.

Sonogashira Coupling: This reaction facilitates the coupling of the bromophenyl group with a terminal alkyne, leading to the formation of aryl-alkyne structures. This is a key reaction for the synthesis of conjugated enynes and arylalkynes.

The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation (in Suzuki and Sonogashira coupling) or migratory insertion (in Heck coupling), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The ability of the bromophenyl moiety to undergo these cross-coupling reactions provides a straightforward route for the functionalization of materials derived from (4-Bromophenyl)methylsilane. For instance, after the silane (B1218182) has been used to form a polysiloxane network or to modify a surface, the accessible bromophenyl groups can be further reacted to introduce new functionalities.

This post-functionalization capability is highly advantageous. It allows for the covalent integration of a wide range of organic molecules, including fluorescent dyes, bioactive molecules, or other functional groups, onto the surface of a material or within a polymer matrix. This opens up possibilities for creating advanced materials with tailored optical, electronic, or biological properties. A notable application is in the preparation of functionalized sol-gel materials, where the silane can be incorporated into a silica (B1680970) matrix, and the bromo-phenyl group can then be modified to create materials for applications such as chemical sensors. sisib.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions of the Bromophenyl Moiety

Reaction NameCoupling PartnerResulting BondTypical Catalyst System
Suzuki Coupling Organoboronic acid/esterAryl-ArylPd(0) complex + Base
Heck Reaction AlkeneAryl-AlkenePd(0) or Pd(II) complex + Base
Sonogashira Coupling Terminal AlkyneAryl-AlkynePd(0) complex + Copper(I) co-catalyst + Base

Interfacial Bonding Mechanisms in Composite Systems

In composite materials, (4-Bromophenyl)methylsilane can act as a coupling agent, also known as an adhesion promoter. Its bifunctional nature allows it to form a durable bridge between an inorganic substrate (like glass fibers or metal oxides) and an organic polymer matrix.

The primary mechanism of adhesion to inorganic substrates involves the hydrolysis of the triethoxy groups to form silanols, as described in section 3.1.1. These silanol groups can then form strong, covalent siloxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of the inorganic material. Additionally, the silanols can form a cross-linked polysiloxane network at the interface, which can physically entangle with the polymer matrix.

On the other side of the molecule, the (4-Bromophenyl)methyl group provides compatibility and potential for chemical interaction with the organic polymer matrix. The aromatic nature of the phenyl ring can lead to non-covalent interactions, such as van der Waals forces and π-stacking, with the polymer chains. More importantly, the reactivity of the bromo-phenyl group allows for the formation of covalent bonds with the polymer matrix if the polymer contains suitable functional groups or if a subsequent cross-coupling reaction is performed. This dual chemical and physical bonding at the interface significantly enhances the adhesion between the two dissimilar materials, leading to improved mechanical properties and durability of the composite material.

Chemical Bond Theory and Covalent Linkages

The chemical behavior and reactivity of (4-Bromophenyl)methylsilane are fundamentally governed by the nature and arrangement of its covalent bonds. An understanding of these linkages, as described by chemical bonding theories, is essential to elucidating its reaction mechanisms. The molecule's structure features a central silicon atom bonded to both a substituted aryl group and hydrolyzable ethoxy groups, creating a molecule with dual reactivity. beyond-materials.com

The key covalent linkages within (4-Bromophenyl)methylsilane are:

Silicon-Carbon (Si-C) Bond: This bond connects the silicon atom to the methyl group, which is in turn attached to the bromophenyl ring. The Si-C bond is a stable, non-polar covalent bond. In the context of arylsilanes, this bond is generally robust but can be cleaved under specific conditions, such as by fluoride (B91410) ions or strong acids, which is a technique sometimes used in organic synthesis.

Silicon-Oxygen (Si-O) Bonds: Three silicon-oxygen single bonds link the silicon atom to the ethoxy (-OCH2CH3) groups. These Si-O-C linkages are polar and susceptible to hydrolysis. This reactivity is the cornerstone of how organosilanes like this one are used for surface modification. researchgate.net

Carbon-Bromine (C-Br) Bond: Located on the phenyl ring, this is a polar covalent bond that makes the compound an aryl halide. This site can participate in various organic reactions, such as cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for further functionalization.

Aromatic Carbon-Carbon (C-C) and Carbon-Hydrogen (C-H) Bonds: These bonds form the stable phenyl ring structure.

Valence bond theory describes the formation of these connections through the overlap of atomic orbitals. libretexts.org The silicon atom, with four valence electrons, forms four single bonds, resulting in a tetrahedral geometry. This arrangement is crucial for how the molecule presents its reactive ethoxy groups and its functional bromophenylmethyl group to its environment. openstax.org

Bond TypeDescriptionTheoretical BasisGeneral Reactivity
Si-C (Silicon-Carbon)A relatively stable, non-polar covalent bond linking the silicon atom to the (4-bromophenyl)methyl group.Formed by the overlap of an sp³ hybrid orbital from silicon and an sp³ hybrid orbital from the methyl carbon. libretexts.orgGenerally stable but can be cleaved under specific synthetic conditions (e.g., using fluoride ions).
Si-O (Silicon-Oxygen)Polar covalent bonds within the three triethoxy groups. These are the primary sites for hydrolysis.Formed by the overlap of an sp³ hybrid orbital from silicon and an sp³ hybrid orbital from oxygen. libretexts.orgHighly susceptible to hydrolysis in the presence of water, especially with acid or base catalysis, forming silanol (Si-OH) groups. unm.edu
C-Br (Carbon-Bromine)A polar covalent bond on the aromatic phenyl ring.Formed by the overlap of an sp² hybrid orbital from the aromatic carbon and a p orbital from bromine.Serves as a functional handle for further chemical modification, such as in palladium-catalyzed cross-coupling reactions.
C-O (Carbon-Oxygen)Polar covalent bonds within the ethoxy groups.Formed by the overlap of an sp³ hybrid orbital from carbon and an sp³ hybrid orbital from oxygen.Cleaved during the hydrolysis reaction, releasing ethanol as a byproduct. unm.edu

Surface Infiltration and Reversible Equilibrium Theories

The utility of (4-Bromophenyl)methylsilane in materials science largely stems from its ability to modify surfaces through a process of infiltration and covalent bonding. This process is governed by the principles of hydrolysis and condensation, which involve a degree of reversible equilibrium. nih.govosti.gov

The mechanism for surface modification proceeds in several steps:

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (Si-OCH2CH3) in the presence of water. This reaction is often catalyzed by an acid or a base. unm.edu Each of the three ethoxy groups can be replaced by a hydroxyl group (-OH), converting the triethoxysilane (B36694) into a highly reactive silanetriol (R-Si(OH)3). This step is crucial as it activates the molecule for bonding. beyond-materials.comdakenchem.com

Condensation and Surface Bonding: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups present on the surface of many inorganic substrates (e.g., glass, silica, metal oxides). nih.gov This reaction forms a stable, covalent siloxane bond (Si-O-Substrate), effectively grafting the molecule onto the surface. ethz.ch

Cross-linking: In addition to bonding to the surface, the silanol groups of adjacent molecules can condense with each other, forming a network of intermolecular siloxane (Si-O-Si) bonds. This cross-linking creates a durable, polymeric film on the substrate. nih.gov

This surface modification process is not entirely irreversible. The formation of siloxane bonds is subject to a chemical equilibrium. In the presence of water, particularly under certain pH conditions, the siloxane bonds (both Si-O-Substrate and Si-O-Si) can undergo hydrolysis, breaking the bond and reforming silanol groups. researchgate.net

The equilibrium constant for the hydrolysis of a single Si-O-Si bond is estimated to be around 10⁻³. gelest.comgelest.com While the rupture of a single bond is possible, the dissociation of an entire organosilane molecule from a surface is statistically unlikely in neutral or hydrophobic environments because it would require the simultaneous hydrolysis of at least three Si-O-Si bonds. gelest.comgelest.com However, in aqueous environments, especially under conditions that favor hydrolysis, the long-term stability of the silane coating can be a significant consideration, and a gradual desorption or rearrangement of the surface layer can occur over time. This reversibility means that bonds may form, break, and reform to relieve internal stress within the silane layer, particularly during the initial curing process. gelest.com

Process StepDescriptionKey ReactionsInfluencing Factors
HydrolysisActivation of the triethoxy groups into reactive silanol groups.≡Si-OR + H₂O ⇌ ≡Si-OH + R-OHWater availability, pH (acid/base catalysis), solvent, temperature. nih.gov
Surface CondensationCovalent attachment of the silanol to hydroxyl groups on the substrate.≡Si-OH + HO-Substrate ⇌ ≡Si-O-Substrate + H₂OSurface hydroxyl group density, steric hindrance of the R-group, reaction time.
Cross-LinkingFormation of a polysiloxane network between adjacent silane molecules.≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂OSilane concentration, surface coverage, curing conditions (e.g., temperature).
Reversible EquilibriumThe potential for hydrolysis of formed siloxane bonds, leading to bond cleavage.≡Si-O-Si≡ + H₂O ⇌ ≡Si-OH + HO-Si≡Sustained exposure to water, pH, temperature. The equilibrium favors siloxane bonds in dry conditions. gelest.comgelest.com

Advanced Functionalization Strategies and Surface Chemistry of Silane Derivatives

Tailoring Surface Interactions on Inorganic Substrates

The modification of inorganic materials with organofunctional silanes is a cornerstone of modern surface science, enabling the precise control of surface properties such as wettability, adhesion, and chemical reactivity. Silane (B1218182) coupling agents are hybrid organic-inorganic compounds that act as molecular bridges, bonding organic materials to inorganic ones. shinetsusilicones.com The fundamental mechanism involves the reaction of the silane's hydrolyzable groups, such as the ethoxy groups in (4-Bromophenyl)methylsilane, with hydroxyl (-OH) groups present on the surface of inorganic substrates like silica (B1680970), alumina, and titania. ethz.ch

This reaction typically proceeds in two steps:

Hydrolysis: The triethoxy groups (-OC2H5) react with trace amounts of water to form reactive silanol (B1196071) groups (Si-OH).

Condensation: These silanols then condense with the surface hydroxyl groups, forming stable covalent siloxane (Si-O-Substrate) bonds and eliminating water. The silanols can also condense with each other to form a cross-linked siloxane (Si-O-Si) network on the surface. ethz.chnih.gov

The (4-Bromophenyl)methyl group provides a chemically active terminal function, which remains oriented away from the surface. This functional group serves as a versatile anchor point for the subsequent attachment of a wide range of organic or biological molecules through various coupling chemistries, making it a key component in the design of functional materials, sensors, and chromatographic supports.

Organosilane Grafting and Adsorption Methods

The method chosen for depositing the organosilane layer is critical as it dictates the uniformity, thickness, and stability of the resulting functional surface. The primary techniques for grafting silanes like (4-Bromophenyl)methylsilane onto substrates are solution-phase and vapor-phase deposition.

Solution-phase deposition is the most common method for surface silanization, involving the immersion of the substrate in a solution containing the silane. The process is influenced by several factors, including the choice of solvent, silane concentration, reaction temperature, and the presence of water. Water is essential for the hydrolysis of the alkoxy groups to form reactive silanols, but excess water can lead to premature polymerization of the silane in solution, resulting in the deposition of aggregates rather than a uniform monolayer. nih.gov

Anhydrous organic solvents, such as toluene (B28343), are often used to control the hydrolysis reaction, relying on the residual water present on the substrate surface and in the solvent. For instance, studies on aminosilanes have demonstrated that deposition from toluene can yield high-quality silane layers. nih.gov The simplicity of the drop-casting method, where a neat silane reagent is cast onto a substrate in an ambient atmosphere, has also been explored, showing that longer alkyl chain silanes can form relatively ordered monolayers. mpg.de

Vapor-phase deposition offers a higher degree of control over the formation of thin, uniform silane layers, often resulting in true monolayers. purdue.edu In this process, the substrate is exposed to the silane in its vapor phase, typically under vacuum or in an inert gas flow at elevated temperatures. ulisboa.ptuchicago.edu This method minimizes the uncontrolled polymerization that can occur in solution, leading to smoother surfaces with lower roughness. nih.gov

Atomic Layer Deposition (ALD) is an advanced vapor-phase technique that provides atomic-scale control over film thickness and composition, creating surfaces with a high density of hydroxyl groups ideal for subsequent silane modification. uchicago.edu Studies comparing deposition methods for various aminosilanes have shown that vapor-phase techniques consistently produce smooth films with thicknesses corresponding to less than a full monolayer, indicating the absence of multilayer formation. nih.gov This high level of control is crucial for applications where precise interface thickness is paramount, such as in biosensors and nanoelectronics. purdue.edu

Deposition MethodSilane ExampleMeasured Thickness (Å)Contact Angle (°)Surface Roughness (RMS, nm)
Aqueous Solution-PhaseAPTES7.4 ± 0.344 ± 10.5 ± 0.1
Toluene Solution-PhaseAPDMES5.8 ± 0.359.8 ± 0.60.3 ± 0.1
Vapor-PhaseAPTES4.2 ± 0.340 ± 10.2 ± 0.0
APMDES5.4 ± 0.153.9 ± 0.70.2 ± 0.0
APDMES4.6 ± 0.259.0 ± 0.80.2 ± 0.0

This table presents comparative data for various deposition methods using analogous aminosilane compounds, illustrating the typical outcomes for film thickness, hydrophilicity, and smoothness. Data adapted from a study on aminosilane deposition on silicon dioxide. nih.gov

Sonochemical methods utilize high-intensity ultrasound to accelerate chemical reactions. In the context of surface functionalization, acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures. mendeley.com These unique conditions can dramatically increase reaction rates.

This approach has been successfully used for the rapid functionalization of nanoparticles. For example, the silanization of superparamagnetic iron oxide nanoparticles (SPIONs) with (3-aminopropyl)triethoxysilane (APTES) was achieved in just one minute under ultrasonic irradiation. mendeley.comnih.gov This represents a significant reduction in reaction time compared to conventional methods. The sonochemical process enhances the grafting of the silane onto the nanoparticle surface, leading to a high degree of functionalization in a fraction of the time. nih.gov This technique holds promise for the efficient surface modification of various inorganic materials with (4-Bromophenyl)methylsilane.

Formation of Monolayers and Multilayers

The structure of the grafted silane layer can range from a well-ordered self-assembled monolayer (SAM) to a more complex, cross-linked multilayer. A monolayer consists of a single layer of silane molecules covalently attached to the substrate. ethz.ch In contrast, multilayers involve intermolecular siloxane (Si-O-Si) bonds, forming a polymeric network on the surface.

The formation of a monolayer versus a multilayer is highly dependent on the reaction conditions, particularly the amount of available water.

Monolayer Formation: Vapor-phase deposition and solution-phase deposition from anhydrous solvents with monofunctional or trifunctional silanes under controlled conditions tend to favor monolayer formation. nih.govpurdue.edu The limited water prevents extensive intermolecular condensation.

Multilayer Formation: The presence of excess water, especially in solution-phase methods, promotes the hydrolysis of all three ethoxy groups in a triethoxysilane (B36694), leading to significant vertical and lateral polymerization and the formation of disordered multilayers. ethz.chnih.gov

While the classical model depicts individual silane molecules binding directly to the surface, more recent models suggest that SAMs of alkylsilanes can form mogul-like clusters held together by Si-O-Si linkages, with only a few molecules directly attached to the substrate. ethz.ch The structure and ordering of the layer are critical for its final properties and performance in subsequent applications.

Post-Synthetic Modification and Polymerization from Functionalized Surfaces

Once a surface is functionalized with a layer of (4-Bromophenyl)methylsilane, the exposed bromophenyl groups serve as reactive sites for a wide array of post-synthetic modifications. This two-step approach—initial surface anchoring followed by further chemical transformation—is a powerful strategy for creating complex, highly functional surfaces. The covalent bond between the silane and the inorganic substrate provides a robust foundation for these subsequent reactions. mpg.de

The aryl bromide moiety of the anchored silane is a particularly useful functional handle, enabling participation in numerous carbon-carbon bond-forming cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines.

These reactions allow for the precise attachment of a vast library of molecules, including fluorescent dyes, catalysts, polymers, and biomolecules, to the modified surface.

Furthermore, the functionalized surface can be used to initiate polymerization directly from the substrate, a technique known as "grafting-from" or surface-initiated polymerization (SIP). This method leads to the formation of dense polymer brushes, where polymer chains are tethered by one end to the surface. cmu.edu The bromophenyl group can be converted into an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This involves a subsequent chemical step to transform the bromomethylphenyl group into a suitable ATRP initiator, such as a 2-bromoisobutyrate ester. cmu.edu This "grafting-from" approach allows for precise control over the thickness, density, and composition of the grafted polymer layer, enabling the creation of surfaces with tailored properties for applications in areas like biocompatible coatings, stimuli-responsive materials, and advanced sensors. cmu.edu

Anchoring Reactive Groups for Polymer Grafting

The primary strategy for employing (4-Bromophenyl)methylsilane in polymer grafting involves its role as a surface-anchored initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). The process begins with the hydrolysis of the triethoxy groups of the silane in the presence of surface hydroxyl groups (-OH) and trace amounts of water. This reaction leads to the formation of highly reactive silanol (Si-OH) groups, which then condense with the surface hydroxyls to form stable siloxane (Si-O-Substrate) bonds. This self-assembly process results in a monolayer of the silane covalently bound to the substrate.

Once the (4-Bromophenyl)methylsilane is immobilized, the 4-bromophenylmethyl group serves as a latent initiator for ATRP. The carbon-bromine bond in the benzylic position is susceptible to activation by a transition metal catalyst, typically a copper complex. This activation step generates a radical on the methyl group, which then initiates the polymerization of a desired monomer. This "grafting from" approach allows for the growth of polymer chains directly from the surface, leading to the formation of a dense layer of end-tethered polymers known as polymer brushes. nsf.govcmu.edu

The density of the grafted polymer chains can be controlled by manipulating the reaction conditions during the initial silanization step, such as the concentration of the silane solution and the reaction time. cmu.edu A higher density of anchored initiator sites generally leads to a higher grafting density of the resulting polymer brushes. nih.govrsc.org

Key Features of (4-Bromophenyl)methylsilane in Anchoring Reactive Groups:

FeatureDescriptionReference
Surface Reactivity The triethoxysilane group readily hydrolyzes and condenses with surface hydroxyl groups, forming a stable, covalent attachment to the substrate. researchgate.net
Initiator Functionality The 4-bromophenylmethyl group acts as an efficient initiator for controlled radical polymerization, particularly ATRP. mdpi.com
Versatility Can be used to modify a wide range of inorganic substrates that possess surface hydroxyl groups. nsf.govresearchgate.net

Controlling Polymerization on Modified Substrates

The use of (4-Bromophenyl)methylsilane as a surface-anchored initiator provides a significant degree of control over the subsequent polymerization process. By employing a controlled/"living" polymerization technique like ATRP, the growth of the polymer chains can be precisely managed. mdpi.com This control extends to several key parameters of the resulting polymer brush, including chain length (and therefore, film thickness), composition, and architecture.

The "living" nature of ATRP allows for the synthesis of well-defined polymer brushes with low polydispersity, meaning the polymer chains are of a relatively uniform length. The thickness of the polymer brush can be tuned by adjusting the polymerization time and the ratio of monomer to initiator. cmu.edu Furthermore, the ability to re-initiate polymerization from the chain ends enables the creation of more complex architectures, such as block copolymer brushes, by sequentially introducing different monomers to the reaction.

The properties of the modified substrate are directly influenced by the characteristics of the grafted polymer brush. For instance, grafting a hydrophilic polymer can render a surface more wettable, while a hydrophobic polymer will increase its water-repellency. This ability to tailor surface properties is crucial for a wide range of applications, from biocompatible coatings to "smart" surfaces that respond to external stimuli. researchgate.net

Controllable Aspects of Polymerization from (4-Bromophenyl)methylsilane Modified Substrates:

ParameterMethod of ControlImpact on Surface PropertiesReference
Polymer Brush Thickness Adjusting polymerization time and monomer concentration.Influences properties such as wettability, adhesion, and friction. cmu.edu
Grafting Density Varying the concentration of the silane during surface functionalization.Affects the conformation of the polymer chains and the overall surface coverage. nih.govrsc.org
Polymer Composition Choice of monomer(s) used in the polymerization.Determines the chemical and physical properties of the surface (e.g., hydrophilicity, biocompatibility). researchgate.net
Polymer Architecture Sequential addition of different monomers to create block copolymers.Enables the design of multifunctional surfaces with complex responsive behaviors. nih.gov

Applications of 4 Bromophenyl Methylsilane in Advanced Materials Research

Development of Organic-Inorganic Hybrid Materials and Nanostructures

Organic-inorganic hybrid materials combine the distinct properties of organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the nanoscale. nih.govfrontiersin.org Organofunctional silanes like (4-Bromophenyl)methylsilane are crucial precursors in the synthesis of these materials, enabling covalent linkage between the organic and inorganic phases. nih.govshinetsusilicones.com The sol-gel process, involving the hydrolysis and condensation of the trialkoxysilane groups, is a primary method for creating these hybrid networks. mdpi.com The presence of the bromophenyl functional group allows for the incorporation of aromatic properties into the resulting material, influencing its optical, electronic, and thermal characteristics. mdpi.com

Self-Assembly Approaches for Ordered Architectures

The creation of highly ordered materials from molecular precursors is a key goal in nanotechnology for applications in electronics and photonics. Organosilanes containing rigid aromatic segments can spontaneously form self-assembled monolayers (SAMs) on hydroxylated surfaces. acs.orgacs.org While simple phenylsilanes can sometimes lead to disordered multilayers, aromatic segments with sufficient length or specific functionalities can induce organization between molecules, leading to dense, well-ordered monolayers. acs.orgacs.org

In the case of (4-Bromophenyl)methylsilane, the aromatic phenyl ring is a critical component for inducing self-organization. The self-assembly process is driven by a combination of covalent bond formation with the substrate (via the silane (B1218182) group) and non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules. acs.org This template-free approach allows the organosilane building blocks to arrange themselves into ordered hybrid mesostructures, which are then locked in place by the cross-linking of the siloxane groups. The resulting materials can exhibit periodic, ordered architectures on the nanoscale, a feature highly dependent on the precursor structure and reaction conditions.

Preparation of Organosilica Composites (ORMOSILs)

Organically modified silicates, or ORMOSILs, are a class of hybrid materials synthesized through the sol-gel co-condensation of organofunctional silanes with silica (B1680970) precursors like tetraethylorthosilicate (TEOS). mdpi.com The use of (4-Bromophenyl)methylsilane as a precursor allows for the direct incorporation of the bromophenyl moiety into the silica network.

The synthesis involves the hydrolysis of the ethoxy groups to form reactive silanol (B1196071) (Si-OH) groups, followed by their condensation to form a rigid three-dimensional Si-O-Si network. mdpi.comnih.gov The organic groups remain covalently attached to this inorganic backbone, imparting specific functionalities. The bromophenyl group can enhance the refractive index of the material, provide thermal stability, and offer a reactive handle for post-synthesis modification. mdpi.com The bromine atom can be substituted via reactions like Suzuki or Sonogashira coupling, allowing for the attachment of other complex organic molecules to the solid silica framework.

Applications in Membranes and Separation Technologies

Membrane-based separation is an energy-efficient technology for gas and liquid purification. alfa-chemistry.com The performance of these membranes can be significantly enhanced by creating mixed matrix membranes (MMMs), where inorganic fillers are dispersed within a polymer matrix. researchgate.net A major challenge in MMMs is ensuring good adhesion between the polymer and the filler to avoid defects.

Organosilanes can be used to functionalize the surface of inorganic fillers, improving their compatibility with the polymer matrix. By treating a filler like silica with (4-Bromophenyl)methylsilane, its surface becomes more hydrophobic and organophilic due to the bromophenyl groups. This modification promotes better dispersion of the filler within a hydrophobic polymer matrix and strengthens the interfacial adhesion, leading to membranes with improved selectivity and permeability for specific gases or liquids. researchgate.net The incorporation of aromatic groups can also influence the sorption and diffusion properties of the membrane, further tailoring its separation performance.

Enhancement of Composite Material Performance

Interfacial Adhesion Improvement in Polymer Composites

(4-Bromophenyl)methylsilane functions as an effective coupling agent through its dual chemical nature. nih.govnist.gov The mechanism involves several steps:

Hydrolysis: In the presence of water, the three ethoxy groups hydrolyze into reactive silanol (Si-OH) groups. raajournal.com

Condensation: These silanol groups can condense with hydroxyl groups on the surface of an inorganic filler (e.g., silica, glass fibers), forming stable covalent Si-O-filler bonds. They can also self-condense to form a polysiloxane network on the filler surface. raajournal.com

Interfacial Bonding: The outward-facing (4-bromophenyl)methyl groups on the treated filler surface can then interdiffuse and physically entangle with the polymer matrix during composite processing. raajournal.com The hydrophobic and aromatic nature of the bromophenyl group enhances compatibility with many engineering polymers, such as polystyrene, polycarbonate, or epoxy resins, leading to strong interfacial adhesion.

This improved adhesion ensures efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in significantly enhanced mechanical properties. researchgate.net

Table 1: Illustrative Mechanical Properties of a Glass Fiber/Epoxy Composite With and Without Silane Treatment

PropertyUnfilled EpoxyUntreated Glass Fiber CompositeSilane-Treated Glass Fiber Composite
Tensile Strength (MPa) 65250380
Flexural Modulus (GPa) 3.01825
Impact Strength (kJ/m²) 125585

Note: This table presents typical representative data for the effect of silane coupling agents on polymer composites and does not represent experimental results for (4-Bromophenyl)methylsilane specifically.

Modification of Lignocellulosic Materials (Wood and Cellulose)

Lignocellulosic materials like wood and natural plant fibers are increasingly used as renewable fillers in polymer composites. researchgate.net However, their inherent hydrophilicity, due to abundant surface hydroxyl (-OH) groups, makes them incompatible with hydrophobic polymer matrices. goettingen-research-online.de This incompatibility leads to poor interfacial adhesion and high moisture absorption, which can degrade the composite's properties over time. researchgate.net

Organosilane treatment is an effective method to overcome these challenges. When wood or cellulose (B213188) fibers are treated with (4-Bromophenyl)methylsilane, the silane's hydrolyzed silanol groups react and form covalent Si-O-Cellulose bonds with the surface hydroxyls. ncsu.eduscirp.org This reaction grafts the hydrophobic (4-bromophenyl)methyl group onto the fiber surface, drastically reducing its affinity for water and making it more compatible with non-polar polymers. researchgate.netncsu.edu This surface modification leads to improved fiber dispersion, enhanced interfacial bonding, and composites with better mechanical strength and moisture resistance. ncsu.edu

Table 2: Representative Properties of Wood-Polymer Composites After Silane Modification

PropertyUntreated Wood-Polymer CompositeSilane-Treated Wood-Polymer Composite
Water Contact Angle (°) 45110
24h Water Absorption (%) 15.23.5
Flexural Strength (MPa) 4065

Note: This table provides illustrative data on the effects of organosilane modification on lignocellulosic composites, based on general findings in the field.

Following a comprehensive search for scientific literature and research data, it has been determined that there is insufficient specific information available for the chemical compound "(4-Bromophenyl)methylsilane" to generate a thorough and scientifically accurate article based on the provided outline.

To generate the requested article would require extrapolating data from these different compounds, which would not be scientifically accurate and would violate the core instruction to focus solely on "(4-Bromophenyl)methylsilane". Therefore, it is not possible to fulfill this request while adhering to the strict requirements for accuracy and specificity.

Characterization and Advanced Analytical Methodologies for Bromophenyl Triethoxysilanes

Spectroscopic Techniques for Structural Elucidation and Bond Analysis

Spectroscopic methodologies are fundamental in the chemical sciences for elucidating the molecular structure and analyzing the chemical bonds of compounds. For organosilanes like (4-Bromophenyl)methylsilane, a combination of techniques provides a comprehensive understanding of its constituent parts: the bromophenyl group, the methyl-silane bridge, and the triethoxy-silane functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the vibrational modes of molecules. The FTIR spectrum of (4-Bromophenyl)methylsilane is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its bonds.

The key functional groups and their expected vibrational modes are:

Si-O-C and O-Si-O Bonds: The triethoxy group gives rise to strong and prominent bands. Strong asymmetric stretching vibrations of the Si-O-C bond are typically observed in the region of 1080-1100 cm⁻¹. The symmetric stretching of the O-Si-O bond also appears in this region, often overlapping. Additional bands related to Si-O stretching can be found around 800 cm⁻¹.

C-H Bonds: The spectrum shows various C-H stretching and bending vibrations. Aromatic C-H stretching from the bromophenyl ring typically appears just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) bridge and the ethoxy (-OCH₂CH₃) groups are observed in the 2850-2980 cm⁻¹ range.

Aromatic Ring: The presence of the para-substituted benzene (B151609) ring is confirmed by C=C stretching vibrations within the ring, which are found in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 800-850 cm⁻¹ range, indicative of 1,4-disubstitution.

C-Br Bond: The stretching vibration of the C-Br bond is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Si-C Bond: The Si-CH₂ stretching vibration is expected to appear in the fingerprint region, typically around 1220-1240 cm⁻¹.

The following table summarizes the expected characteristic FTIR absorption bands for (4-Bromophenyl)methylsilane.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchC-H (Aromatic)> 3000Medium to Weak
Aliphatic C-H StretchC-H (Alkyl)2850 - 2980Strong
Aromatic C=C StretchC=C (Aromatic Ring)1400 - 1600Medium
Si-O-C Asymmetric StretchSi-O-C1080 - 1100Strong
Si-CH₂ StretchSi-C1220 - 1240Medium
Aromatic C-H Out-of-Plane BendC-H (p-substituted)800 - 850Strong
C-Br StretchC-Br500 - 600Medium

This combination of absorption bands provides a unique spectral fingerprint for the structural confirmation of (4-Bromophenyl)methylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic and organometallic compounds, providing information about the chemical environment of individual atoms. For (4-Bromophenyl)methylsilane, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The para-substituted bromophenyl ring will exhibit a characteristic pattern, typically two doublets in the aromatic region (δ 7.0-7.5 ppm). The protons closer to the bromine atom will be slightly downfield compared to those closer to the methylene group, appearing as an AA'BB' system.

Methylene Protons (-CH₂-): The protons of the methylene bridge between the silicon atom and the phenyl ring will appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

Ethoxy Protons (-OCH₂CH₃): The triethoxy groups will show a quartet for the methylene protons (-OCH₂-) around δ 3.8 ppm, coupled to the methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet around δ 1.2 ppm. The integration of these signals will be in a 2:3 ratio, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: The bromophenyl ring will show four distinct signals. The carbon atom bonded to the bromine (C-Br) will appear around δ 120-125 ppm. The carbon bonded to the methylene group (C-CH₂) will be found around δ 135-140 ppm. The two sets of equivalent CH carbons will have chemical shifts in the δ 128-132 ppm range.

Methylene Carbon (-CH₂-): The carbon of the benzyl (B1604629) bridge will have a signal in the aliphatic region, typically around δ 20-25 ppm.

Ethoxy Carbons (-OCH₂CH₃): The methylene carbons of the ethoxy groups will resonate around δ 58-60 ppm, while the methyl carbons will appear further upfield, around δ 18-20 ppm.

The table below presents the predicted chemical shifts for (4-Bromophenyl)methylsilane.

GroupNucleusPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH (ortho to CH₂)¹H7.1 - 7.3Doublet
Aromatic CH (ortho to Br)¹H7.3 - 7.5Doublet
Benzyl Methylene (-CH₂-)¹H2.0 - 2.5Singlet
Ethoxy Methylene (-OCH₂-)¹H3.7 - 3.9Quartet
Ethoxy Methyl (-CH₃)¹H1.1 - 1.3Triplet
Aromatic C-Br¹³C120 - 125Singlet
Aromatic CH¹³C128 - 132Singlet
Aromatic C-CH₂¹³C135 - 140Singlet
Benzyl Methylene (-CH₂-)¹³C20 - 25Singlet
Ethoxy Methylene (-OCH₂-)¹³C58 - 60Singlet
Ethoxy Methyl (-CH₃)¹³C18 - 20Singlet

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govmdpi.com When (4-Bromophenyl)methylsilane is deposited as a thin film or monolayer on a substrate, XPS can be used to confirm its presence and integrity. nih.govmdpi.com

The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of each element. High-resolution spectra of specific elements can reveal information about their oxidation state and local chemical environment.

For a film of (4-Bromophenyl)methylsilane, the key core-level spectra would be:

Si 2p: The silicon 2p peak is expected around 102-103 eV, which is characteristic of silicon in an O-Si-C environment. Deconvolution of this peak can distinguish between Si-O and Si-C bonds.

C 1s: The carbon 1s spectrum will be complex and can be deconvoluted into several components. The main peak, typically set to 284.8-285.0 eV, corresponds to C-C and C-H bonds in the aromatic ring and alkyl chains. A component at a slightly higher binding energy (around 286.5 eV) can be attributed to the C-O bonds of the ethoxy groups and the C-Si bond. A peak corresponding to the C-Br bond may also be resolved. researchgate.net

O 1s: The oxygen 1s peak, expected around 532-533 eV, corresponds to the Si-O-C environment of the ethoxy groups.

Br 3d: The bromine 3d spectrum will show a characteristic doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. For bromine covalently bonded to a carbon atom (C-Br), the Br 3d₅/₂ peak is typically observed at a binding energy of approximately 70-71 eV. researchgate.netthermofisher.com

The relative atomic concentrations calculated from the peak areas can be used to verify the stoichiometry of the deposited silane (B1218182) layer.

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
Si2p102 - 103O-Si-C
O1s532 - 533Si-O-C
C1s~285.0C-C, C-H
~286.5C-O, C-Si
Br3d₅/₂70 - 71C-Br

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. wikipedia.orgthermofisher.com Unlike the spectroscopic techniques discussed previously (FTIR, NMR, XPS), AAS is not used for the structural elucidation or bond analysis of a compound like (4-Bromophenyl)methylsilane. wikipedia.orglibretexts.org Instead, its application is focused on determining the total concentration of a specific element within a sample. thermofisher.com

In the context of this organosilane, AAS would be employed to quantify the amount of silicon. aurora-instr.comaurorabiomed.com To perform this analysis, the sample containing the compound must first be digested or decomposed to convert the organically bound silicon into a form suitable for atomization, typically silicic acid. This solution is then introduced into an atomizer, such as a flame or a graphite (B72142) furnace, where it is heated to a high temperature to produce free silicon atoms. core.ac.ukscribd.com

A light source specific to silicon (a hollow-cathode lamp) emits radiation at a wavelength that is characteristically absorbed by silicon atoms (typically 251.6 nm). scribd.com The amount of light absorbed is proportional to the concentration of silicon atoms in the light path, according to the Beer-Lambert law. By comparing the absorbance of the sample to that of calibration standards with known silicon concentrations, the silicon content in the original sample can be accurately determined. scribd.com

Challenges in silicon analysis by AAS include the formation of refractory silicon oxides and carbides in the atomizer, which can reduce sensitivity. core.ac.uk Special techniques, such as using a nitrous oxide-acetylene flame or matrix modifiers in a graphite furnace, are often required to achieve reliable results. aurora-instr.comaurorabiomed.comcore.ac.uk

Surface and Interfacial Analysis

When (4-Bromophenyl)methylsilane is used to modify a surface, for instance, by forming a self-assembled monolayer (SAM) on a silicon wafer or glass slide, a different set of analytical techniques is required to characterize the resulting film. These methods probe the properties of the film itself, such as its thickness, uniformity, and optical characteristics.

Ellipsometry for Film Thickness and Optical Properties

Ellipsometry is a highly sensitive, non-destructive optical technique used to determine the properties of thin films, including thickness and refractive index. nih.govjawoollam.com It is based on measuring the change in the polarization state of light upon reflection from a surface. nih.gov When a film of (4-Bromophenyl)methylsilane is formed on a substrate, ellipsometry can provide precise measurements of the film's average thickness, often with sub-nanometer resolution. parksystems.com

The process involves directing a beam of polarized light at the sample surface at an oblique angle and analyzing the polarization of the reflected light. The change in polarization is quantified by two parameters, Psi (Ψ) and Delta (Δ). These measured values are then fitted to an optical model that describes the sample structure (e.g., substrate/film/ambient). parksystems.com

For a film of (4-Bromophenyl)methylsilane on a silicon substrate with a native oxide layer, a typical model would consist of three layers:

Substrate: Crystalline Silicon (Si)

Interlayer: Silicon Dioxide (SiO₂)

Film: Organosilane layer

Ambient: Air

The optical constants (refractive index n and extinction coefficient k) of the substrate and the native oxide are well-known. By assuming a refractive index for the organosilane film (typically around 1.45-1.50 for silane layers), the thickness of the film can be determined by fitting the experimental Ψ and Δ data to the model. mpg.de

Spectroscopic ellipsometry, which measures Ψ and Δ over a range of wavelengths, provides more robust data and allows for the simultaneous determination of both film thickness and refractive index, provided the film is sufficiently thick (typically >10 nm). researchgate.net For very thin monolayers, the refractive index is often assumed, and the thickness is calculated. mpg.deresearchgate.net This technique is invaluable for studying the kinetics of silane deposition and for assessing the quality and uniformity of the resulting film. parksystems.com

Parameter MeasuredTypical Value/Range for Silane MonolayerSignificance
Film Thickness (d)1 - 2 nmCorresponds to the length of the molecule, confirming monolayer formation.
Refractive Index (n)1.45 - 1.50Relates to the density and composition of the film.

Atomic Force Microscopy (AFM) for Surface Morphology

The formation of a silane layer on a substrate is a complex process involving hydrolysis, condensation, and covalent bonding to the surface hydroxyl groups. The final morphology of the film is highly dependent on reaction conditions such as the concentration of the silane, the amount of water present, temperature, and the nature of the substrate. AFM imaging can reveal how these parameters influence the growth mechanism of the (4-Bromophenyl)methylsilane film. For instance, at low surface coverage, it is common to observe the formation of islands, which then grow and coalesce as the reaction progresses. researchgate.net

The surface roughness, a key parameter quantifiable by AFM, is critical for many applications. A smooth, well-ordered monolayer is often desired to achieve uniform surface properties. The root-mean-square (RMS) roughness value, derived from AFM topographical data, provides a quantitative measure of the surface's smoothness. For a well-formed SAM of (4-Bromophenyl)methylsilane, a low RMS value would be expected, indicative of a densely packed and uniform molecular layer.

The following table illustrates typical data that can be obtained from an AFM analysis of a silane-modified surface, showcasing the effect of deposition time on surface morphology.

Deposition Time (hours)RMS Roughness (nm)Mean Island Height (nm)Surface Coverage (%)
10.852.145
40.622.378
120.45N/A (Full Coverage)>95
240.38N/A (Full Coverage)>98

This is a representative data table. Actual values would be obtained from experimental measurements.

Contact Angle Wetting Measurements for Surface Energy

Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface by a liquid. dtic.mil The contact angle is the angle at which the liquid-vapor interface meets the solid-liquid interface. researchgate.netpsu.eduresearchgate.net This measurement provides valuable information about the surface free energy of the modified substrate. For surfaces functionalized with (4-Bromophenyl)methylsilane, contact angle measurements are crucial for determining the hydrophobic or hydrophilic nature of the surface. gelest.com

The presence of the bromophenyl group at the terminus of the silane molecule is expected to impart a hydrophobic character to the surface. By measuring the contact angle of a polar liquid, such as water, on the modified surface, one can quantify this effect. A high water contact angle (typically > 90°) would indicate a hydrophobic surface, suggesting that the (4-Bromophenyl)methylsilane molecules have successfully assembled on the substrate, exposing the nonpolar bromophenyl groups at the interface. gelest.com

Dynamic contact angle measurements, which involve measuring the advancing and receding contact angles as a liquid droplet is expanded and contracted on the surface, can provide further insights into the homogeneity and chemical heterogeneity of the SAM. dtic.mil The difference between the advancing and receding angles is known as contact angle hysteresis, which is sensitive to surface roughness and chemical patchiness. A low hysteresis value is generally indicative of a smooth and chemically uniform surface. dtic.mil

The surface free energy of the modified surface can be calculated from contact angle measurements using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, which requires measuring the contact angles of at least two liquids with known surface tension components.

Below is a table of representative contact angle and calculated surface free energy data for a substrate before and after modification with (4-Bromophenyl)methylsilane.

SurfaceWater Contact Angle (°)Diiodomethane Contact Angle (°)Calculated Surface Free Energy (mN/m)
Unmodified Si/SiO225 ± 230 ± 265.2
Modified with (4-Bromophenyl)methylsilane95 ± 345 ± 242.5

This is a representative data table. Actual values would be obtained from experimental measurements.

Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. hydrophobe.org For (4-Bromophenyl)methylsilane, DFT calculations can provide deep insights into its reactivity, stability, and electronic characteristics. researchgate.net By solving the Schrödinger equation within the DFT framework, it is possible to determine the molecule's optimized geometry, vibrational frequencies, and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. DFT calculations can predict this gap for (4-Bromophenyl)methylsilane, offering a theoretical basis for its reactivity in hydrolysis and condensation reactions, as well as its interactions with various substrates.

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated from the DFT electron density data. dntb.gov.ua These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For (4-Bromophenyl)methylsilane, the MESP map would likely show a negative potential around the oxygen atoms of the triethoxy groups and the bromine atom, suggesting these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the silicon atom and the hydrogen atoms, indicating their susceptibility to nucleophilic attack. This information is invaluable for understanding the initial steps of the hydrolysis reaction, where water molecules act as nucleophiles.

The following table presents hypothetical data that could be derived from DFT calculations for (4-Bromophenyl)methylsilane.

Calculated PropertyValue
HOMO Energy (eV)-6.85
LUMO Energy (eV)-0.95
HOMO-LUMO Gap (eV)5.90
Dipole Moment (Debye)2.15
Mulliken Charge on Si atom+1.25
Mulliken Charge on O atoms (average)-0.65

This is a representative data table. Actual values would be obtained from computational calculations.

Molecular Dynamics Simulations for Understanding Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. x-mol.netcomp-physics-lincoln.org By applying classical mechanics, MD simulations can model the behavior of complex systems, such as the interface between a (4-Bromophenyl)methylsilane self-assembled monolayer and a solvent, typically water. researchgate.netrsc.orgiphy.ac.cnfz-juelich.demdpi.commdpi.com These simulations provide a molecular-level understanding of the structural organization and dynamic properties of the SAM and the surrounding solvent molecules. x-mol.net

For a surface modified with (4-Bromophenyl)methylsilane, MD simulations can be used to predict the orientation and packing density of the silane molecules on the substrate. researchgate.net The simulations can also reveal how the bromophenyl groups at the surface influence the structuring of adjacent water molecules. x-mol.net This is crucial for understanding the hydrophobic nature of the modified surface. The simulations can track the trajectories of individual atoms, allowing for the calculation of various structural and dynamic properties, such as radial distribution functions, tilt angles of the silane molecules, and diffusion coefficients of water molecules near the surface. x-mol.netresearchgate.net

Below is a table of hypothetical results from an MD simulation of a (4-Bromophenyl)methylsilane monolayer on a silica (B1680970) surface in contact with water.

PropertyValue
Average Tilt Angle of Silane Molecules (from surface normal)25°
Monolayer Thickness (Å)12.5
Water Density at 5 Å from Surface (relative to bulk)0.85
Diffusion Coefficient of Water at Interface (10-5 cm2/s)1.8
Diffusion Coefficient of Bulk Water (10-5 cm2/s)2.3

This is a representative data table. Actual values would be obtained from computational simulations.

Predictive Modeling of Reaction Pathways

Predictive modeling of reaction pathways involves the use of computational methods to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.govplos.orgresearchgate.netplos.org For (4-Bromophenyl)methylsilane, these methods can be applied to study the key reactions it undergoes, namely hydrolysis and condensation. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

The hydrolysis of the triethoxy groups is the initial step in the formation of a siloxane film. Computational modeling can map out the potential energy surface for the reaction of a (4-Bromophenyl)methylsilane molecule with water. This allows for the determination of the energy barriers associated with the stepwise substitution of the ethoxy groups with hydroxyl groups. The calculations can also explore the role of catalysts, such as acids or bases, in lowering these activation barriers. nih.gov

Following hydrolysis, the resulting silanol (B1196071) species undergo condensation reactions to form Si-O-Si (siloxane) bonds, leading to the formation of a polymeric network on the substrate. Predictive modeling can be used to investigate the various possible condensation pathways, such as the reaction between two silanols or between a silanol and an unhydrolyzed ethoxy group. By calculating the activation energies for these different pathways, it is possible to predict the most likely mechanism for film formation under specific reaction conditions. researchgate.net

These computational studies provide a fundamental understanding of the reaction kinetics and can help in optimizing the process parameters for creating well-defined and stable films from (4-Bromophenyl)methylsilane. nih.gov

The table below provides a hypothetical comparison of calculated activation energies for the hydrolysis and condensation reactions of (4-Bromophenyl)methylsilane.

Reaction StepCatalystCalculated Activation Energy (kcal/mol)
First HydrolysisNone25.4
First HydrolysisAcid15.2
First HydrolysisBase18.7
Condensation (Silanol + Silanol)None22.1
Condensation (Silanol + Ethoxy)None28.9

This is a representative data table. Actual values would be obtained from computational calculations.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Practices

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of (4-Bromophenyl)methylsilane and related arylsilanes will likely focus on catalytic systems that offer high yields and selectivity under mild conditions.

One promising direction is the advancement of sustainable synthesis methods, such as dehydrogenative coupling reactions. acs.org These reactions, often catalyzed by earth-abundant metals like cobalt, can form Si-C bonds with the generation of hydrogen gas as the only byproduct, aligning with the principles of green chemistry. acs.org Research into one-pot syntheses that combine C-H activation and silylation could further streamline the production of arylsilanes, reducing waste and energy consumption. researchgate.netorganic-chemistry.org

Another area of exploration is the use of novel precursors and reaction pathways. For instance, palladium-catalyzed silylation of aryl chlorides presents a viable route for creating a variety of aryltrimethylsilanes from readily available starting materials. organic-chemistry.org Adapting such methods for trialkoxysilanes could provide more direct and cost-effective synthetic routes.

Table 1: Comparison of Potential Synthetic Strategies for Aryl-Alkoxysilanes

Synthetic StrategyPotential AdvantagesPotential Challenges
Grignard ReactionWell-established, versatile for various aryl halides.Requires anhydrous conditions, potential for side reactions.
HydrosilylationHigh atom economy, can be highly selective. mdpi.comOften requires precious metal catalysts, regioselectivity can be an issue.
Dehydrogenative CouplingSustainable (H₂ byproduct), mild reaction conditions. acs.orgCatalyst development is ongoing, substrate scope may be limited.
Palladium-Catalyzed SilylationTolerant of various functional groups, uses common starting materials. organic-chemistry.orgCatalyst cost and optimization.

Future efforts will likely focus on optimizing these routes to improve their industrial viability and reduce their environmental footprint.

Design of Advanced Functional Materials with Tunable Properties

The true potential of (4-Bromophenyl)methylsilane lies in its application as a building block for advanced functional materials. The triethoxysilyl group allows for covalent attachment to inorganic surfaces like silica (B1680970), glass, and metal oxides, while the bromophenylmethyl moiety serves as a versatile handle for a wide range of organic transformations.

Future research will likely exploit this dual functionality to create materials with precisely controlled properties. For example, the bromine atom can be substituted via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a vast array of organic functionalities. This could lead to the development of surfaces with tunable wettability, from superhydrophobic to superhydrophilic. gelest.comresearchgate.net

In the realm of composite materials, this silane (B1218182) can act as a coupling agent to enhance the interfacial adhesion between inorganic fillers and polymer matrices. dakenchem.comshinetsusilicone-global.com This leads to improved mechanical strength, thermal stability, and durability of the final composite material. shinetsusilicone-global.com Future work could focus on designing silanes with specific organic functionalities that can interact with and reinforce the polymer matrix in a targeted manner. utwente.nl

The aromatic nature of the bromophenyl group also suggests applications in materials requiring specific optical or electronic properties. Arylsilanes are already utilized in the electronics industry for creating dielectric layers and promoting adhesion in microelectronic packaging. nbinno.comcfmats.com The ability to further functionalize the aromatic ring opens up possibilities for creating materials with tailored refractive indices, fluorescence, or conductivity.

In-depth Mechanistic Studies of Interfacial Interactions

A fundamental understanding of the interactions between (4-Bromophenyl)methylsilane and various substrates is crucial for optimizing its performance in any application. The primary mechanism of interaction with inorganic surfaces involves the hydrolysis of the triethoxy groups to form reactive silanols (Si-OH). nih.gov These silanols can then condense with hydroxyl groups on the substrate surface to form stable covalent siloxane (Si-O-Si) bonds. nih.gov They can also self-condense with other silanol (B1196071) molecules to form a cross-linked polysiloxane network at the interface. nih.gov

Future research in this area will likely employ advanced surface-sensitive analytical techniques to probe these interfacial interactions at the molecular level. Techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and sum-frequency generation (SFG) spectroscopy can provide detailed information about the chemical composition, morphology, and molecular orientation of the silane layer.

Key questions to be addressed include:

The kinetics of hydrolysis and condensation under different environmental conditions (pH, temperature, humidity).

The structure and thickness of the resulting silane layer (monolayer vs. multilayer).

The influence of the substrate's surface chemistry and topography on the bonding and organization of the silane molecules.

The long-term stability of the silane-substrate bond in various environments, particularly in the presence of moisture. nih.gov

A deeper mechanistic understanding will enable the rational design of surface treatments with enhanced durability and performance.

Integration with Emerging Technologies and Smart Materials

The unique properties of (4-Bromophenyl)methylsilane make it a promising candidate for integration into a variety of emerging technologies and smart materials. The ability to create well-defined, functionalized surfaces is critical for advancements in fields such as electronics, photonics, and biotechnology.

In the electronics sector, arylsilanes are already being explored for their use in manufacturing semiconductors and other electronic components. cfmats.comdakenchem.com The precise control over surface properties afforded by silanization can improve the performance and reliability of these devices. nbinno.com The bromophenyl group could be functionalized to create surfaces with specific electronic properties, leading to applications in sensors, transistors, and organic light-emitting diodes (OLEDs).

The development of smart materials, which can respond to external stimuli, is another exciting area of research. By attaching stimuli-responsive molecules to the bromophenyl ring, it may be possible to create surfaces that change their properties (e.g., wettability, adhesion, color) in response to light, temperature, or pH. Such materials could find applications in self-cleaning coatings, drug delivery systems, and microfluidic devices.

Furthermore, the high refractive index of the bromophenyl group could be leveraged in the development of advanced optical materials and coatings. Functionalization of this group could lead to materials with tunable optical properties for applications in lenses, waveguides, and anti-reflective coatings. The aromatic rings in organosilanes can also act as UV absorbers, suggesting a role in creating photostable coatings for various materials. mdpi.com

Table 2: Potential Applications of (4-Bromophenyl)methylsilane in Emerging Technologies

Technology AreaPotential ApplicationKey Functionality
Electronics Adhesion promoter in microelectronics, Dielectric layers, Sensor surfaces. nbinno.comcfmats.comSurface modification, tunable electronic properties.
Smart Coatings Self-cleaning surfaces, Anti-fouling coatings, Stimuli-responsive materials.Tunable wettability, attachment of responsive molecules.
Photonics High refractive index coatings, Anti-reflective layers, Optical sensors.Aromatic group, potential for functionalization.
Biomaterials Surface modification of implants, Biosensor platforms.Biocompatible coatings, immobilization of biomolecules.

As research continues to push the boundaries of materials science, versatile molecules like (4-Bromophenyl)methylsilane will undoubtedly play a significant role in the development of the next generation of advanced materials and technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.